3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol
Overview
Description
3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol, also known as PBD, is a compound that has been widely used in scientific research. It is a potent inhibitor of the sarcoplasmic reticulum Ca2+ ATPase (SERCA) pump, which is responsible for maintaining the intracellular calcium concentration in cells. PBD has been shown to have a broad range of applications in various fields, including neuroscience, cancer research, and cardiovascular research.
Mechanism of Action
3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol inhibits the SERCA pump by binding to the ATP-binding site of the pump. This leads to a decrease in the intracellular calcium concentration, which has been shown to have a broad range of physiological and pathological effects.
Biochemical and Physiological Effects:
3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors in animal models. 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol has also been shown to have neuroprotective effects in animal models of neurological diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol has been shown to have cardioprotective effects in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol in lab experiments is its potency and specificity. 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol is a highly potent and specific inhibitor of the SERCA pump, which makes it an ideal tool for studying the role of SERCA pumps in various physiological and pathological processes. However, one of the main limitations of using 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol in lab experiments is its toxicity. 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol has been shown to be toxic to cells at high concentrations, which limits its use in some experiments.
Future Directions
There are several future directions for the use of 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol in scientific research. One of the main future directions is the development of more potent and specific inhibitors of the SERCA pump. Another future direction is the use of 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol in combination with other drugs to enhance its therapeutic effects. Additionally, 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol could be used to study the role of SERCA pumps in other physiological and pathological processes, such as diabetes and obesity.
Scientific Research Applications
3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol has been extensively used in scientific research as a tool to study the role of SERCA pumps in various physiological and pathological processes. It has been shown to have a broad range of applications in various fields, including neuroscience, cancer research, and cardiovascular research.
properties
IUPAC Name |
3-[(4-phenoxyphenyl)methylsulfinyl]propane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c17-10-14(18)12-21(19)11-13-6-8-16(9-7-13)20-15-4-2-1-3-5-15/h1-9,14,17-18H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKUHFHPMZEPJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CS(=O)CC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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